molecular formula C6H9ClN2 B1492715 4-(2-chloroethyl)-3-methyl-1H-pyrazole CAS No. 2092062-72-9

4-(2-chloroethyl)-3-methyl-1H-pyrazole

Cat. No.: B1492715
CAS No.: 2092062-72-9
M. Wt: 144.6 g/mol
InChI Key: WAPOYPFJXPCNJH-UHFFFAOYSA-N
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Description

Compounds with a pyrazole core, such as “4-(2-chloroethyl)-3-methyl-1H-pyrazole”, are a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyrazole ring substituted at the 4-position with a 2-chloroethyl group and at the 3-position with a methyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, compounds with a pyrazole core are known to undergo a variety of chemical reactions. For instance, they can participate in nucleophilic substitution reactions, where the chlorine atom in the 2-chloroethyl group could be replaced by other nucleophiles .

Scientific Research Applications

Synthesis and Functionalization

Pyrazoles, including 4-(2-chloroethyl)-3-methyl-1H-pyrazole, serve as fundamental scaffolds in organic synthesis. Grotjahn et al. (2002) detailed a flexible synthesis method for pyrazoles with varied substituents, highlighting their utility as precursors for further chemical modifications. This methodology enables the production of polyfunctional pyrazoles, emphasizing the versatility of pyrazoles in synthetic chemistry (Grotjahn et al., 2002).

Catalysis and Material Science

Sharma et al. (2013) explored the synthesis of palladium(II) complexes using a bromo-substituted 1-(2-chloroethyl)-1H-pyrazole derivative. These complexes were utilized as precursors for palladium and selenium nanoparticles, demonstrating potential in catalyzing Suzuki-Miyaura coupling reactions. This study illustrates the application of pyrazole derivatives in material science, specifically in the development of nanoparticles with catalytic properties (Sharma et al., 2013).

Mechanism of Action

Future Directions

The future directions for research on “4-(2-chloroethyl)-3-methyl-1H-pyrazole” and similar compounds could include exploring their potential applications in pharmaceuticals and other industries . Further studies could also investigate their environmental impact and potential health effects .

Properties

IUPAC Name

4-(2-chloroethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-5-6(2-3-7)4-8-9-5/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPOYPFJXPCNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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